molecular formula C17H27Cl2NO2 B2876045 1-(4-Chloro-3,5-dimethylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride CAS No. 471917-43-8

1-(4-Chloro-3,5-dimethylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride

Cat. No.: B2876045
CAS No.: 471917-43-8
M. Wt: 348.31
InChI Key: SRINEWKGKLRIEW-UHFFFAOYSA-N
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Description

This compound features a propan-2-ol backbone substituted with:

  • A 4-chloro-3,5-dimethylphenoxy group at position 1.
  • A 4-methylpiperidin-1-yl group at position 2.
  • A hydrochloride salt to enhance solubility and stability, a common pharmaceutical formulation strategy .

However, specific therapeutic applications require further experimental validation.

Properties

IUPAC Name

1-(4-chloro-3,5-dimethylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26ClNO2.ClH/c1-12-4-6-19(7-5-12)10-15(20)11-21-16-8-13(2)17(18)14(3)9-16;/h8-9,12,15,20H,4-7,10-11H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRINEWKGKLRIEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC(COC2=CC(=C(C(=C2)C)Cl)C)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-3,5-dimethylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the chlorination of 3,5-dimethylphenol to produce 4-chloro-3,5-dimethylphenol. This reaction is usually carried out using chlorine gas in the presence of a catalyst such as ferric chloride.

    Etherification: The chlorinated phenol is then reacted with epichlorohydrin under basic conditions to form the corresponding epoxide.

    Nucleophilic Substitution: The epoxide is opened by nucleophilic attack from 4-methylpiperidine, resulting in the formation of the desired propanol derivative.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-3,5-dimethylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to remove the chlorine atom, typically using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in dimethylformamide for azide substitution.

Major Products

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of the dechlorinated alcohol.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Chloro-3,5-dimethylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.

    Medicine: Investigated for its pharmacological properties, including potential use as a therapeutic agent.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3,5-dimethylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets. It is believed to modulate the activity of certain receptors or enzymes, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Metoprolol Succinate

Structure: 1-[4-(2-Methoxyethyl)phenoxy]-3-[(propan-2-yl)amino]propan-2-ol; butanedioic acid salt . Key Comparisons:

Parameter Target Compound Metoprolol Succinate
Phenoxy Substituents 4-Chloro, 3,5-dimethyl (electron-withdrawing, lipophilic) 4-(2-Methoxyethyl) (electron-donating, hydrophilic)
Amino Group 4-Methylpiperidin-1-yl (bulky, rigid cyclic amine) Isopropylamino (small, flexible)
Salt Form Hydrochloride (enhances aqueous solubility) Succinate (improves dissolution rate and bioavailability)
Therapeutic Class Hypothetical: Potential CNS or cardiovascular activity β1-Selective adrenergic receptor blocker (hypertension, angina)

Functional Implications :

  • The chloro and methyl groups on the phenoxy ring in the target compound may increase lipophilicity and metabolic stability compared to Metoprolol’s methoxyethyl group, which contributes to hydrophilic interactions.

Nadolol

Structure: (2RS)-1-[(1,1-Dimethylethyl)amino]-3-(naphthalen-1-yloxy)propan-2-ol (non-selective β-blocker) . Key Comparisons:

Parameter Target Compound Nadolol
Aromatic Group 4-Chloro-3,5-dimethylphenoxy (smaller, halogenated) Naphthalen-1-yloxy (bulky, polycyclic)
Amino Group 4-Methylpiperidin-1-yl tert-Butylamino (highly branched, lipophilic)
Therapeutic Use Undefined (structural analogy suggests possible β-blockade) Non-selective β-blocker (hypertension, arrhythmias)

Functional Implications :

  • The naphthalene ring in Nadolol enhances hydrophobicity and plasma protein binding, whereas the target compound’s dimethylphenoxy group may offer better tissue penetration due to moderate lipophilicity.
  • The piperidinyl group in the target compound could reduce CNS side effects compared to Nadolol’s tert-butylamino group, which is associated with higher blood-brain barrier permeability .

Benidipine Hydrochloride

Structure : O5-methyl O3-[(3R)-1-(phenylmethyl)piperidin-3-yl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate, hydrochloride (dihydropyridine Ca²⁺ channel blocker) .
Key Comparisons :

Parameter Target Compound Benidipine Hydrochloride
Core Structure Propan-2-ol backbone with phenoxy and piperidinyl groups Dihydropyridine ring with ester and benzylpiperidinyl groups
Pharmacological Target Hypothetical: Adrenergic or serotonin receptors L-type calcium channels (antihypertensive)
Solubility Hydrochloride salt enhances aqueous solubility Hydrochloride salt improves dissolution

Functional Implications :

  • The dihydropyridine core in Benidipine is critical for Ca²⁺ channel blockade, which is absent in the target compound.
  • Both compounds utilize piperidine derivatives , but the target’s 4-methylpiperidinyl group may favor interactions with aminergic receptors rather than ion channels.

Biological Activity

1-(4-Chloro-3,5-dimethylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride, a compound with potential pharmacological applications, has garnered attention due to its unique chemical structure and biological properties. This article explores the biological activity of the compound, focusing on its pharmacodynamics, mechanisms of action, and potential therapeutic uses.

Chemical Structure

The chemical formula for this compound is C16H24ClN2O2·HCl. The compound features a chlorinated aromatic ring, a piperidine moiety, and a propanol side chain, which contribute to its biological activity.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Receptor Binding : The compound is known to interact with neurotransmitter receptors, particularly those associated with the central nervous system (CNS). Its piperidine structure may facilitate binding to muscarinic and adrenergic receptors.
  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in neurotransmitter metabolism, potentially enhancing synaptic transmission and modulating mood and cognitive functions.

Pharmacological Effects

Research indicates several pharmacological effects linked to the compound:

  • Antidepressant Activity :
    • A study evaluated the antidepressant-like effects of similar compounds in rodent models. Results indicated that compounds with structural similarities exhibited significant reductions in depressive behaviors as measured by forced swim tests (FST) and tail suspension tests (TST) .
  • Cognitive Enhancement :
    • Another investigation focused on the cognitive-enhancing properties of related compounds. It was found that these compounds improved memory retention and learning capabilities in animal models, suggesting potential applications in treating cognitive deficits .
  • Neuroprotective Effects :
    • The compound has shown promise in neuroprotection against oxidative stress-induced neuronal damage. In vitro assays demonstrated that it could reduce reactive oxygen species (ROS) levels in neuronal cultures .

Case Studies

Several case studies have highlighted the efficacy of similar compounds:

  • Case Study 1 : A clinical trial involving a related piperidine derivative showed significant improvement in patients with major depressive disorder (MDD), with a notable reduction in Hamilton Depression Rating Scale (HDRS) scores after eight weeks of treatment .
  • Case Study 2 : An animal study assessed the neuroprotective effects of structurally similar compounds on Alzheimer's disease models. Results indicated a decrease in amyloid plaque formation and improved cognitive function .

Data Tables

Biological Activity Effect Observed Study Reference
AntidepressantReduced depressive behaviorsStudy on rodent models
Cognitive enhancementImproved memory retentionInvestigation on cognitive effects
NeuroprotectionReduced oxidative stressIn vitro assays

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